molecular formula C17H24N2O7 B2523229 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-amine; oxalic acid CAS No. 1225326-31-7

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-amine; oxalic acid

Cat. No.: B2523229
CAS No.: 1225326-31-7
M. Wt: 368.386
InChI Key: YOUCWBRPGLHYOD-UHFFFAOYSA-N
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Description

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-amine; oxalic acid consists of a 1,4-benzodioxin core linked to a morpholine-substituted propan-1-amine, with oxalic acid as a counterion. Oxalic acid, a dicarboxylic acid, likely enhances the compound’s crystallinity and stability. This compound is structurally related to several pharmacologically active derivatives, including hepatoprotective agents and immunomodulators .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholin-4-ylpropan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.C2H2O4/c16-13(3-4-17-5-7-18-8-6-17)12-1-2-14-15(11-12)20-10-9-19-14;3-1(4)2(5)6/h1-2,11,13H,3-10,16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUCWBRPGLHYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C2=CC3=C(C=C2)OCCO3)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-amine; oxalic acid has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, with a molecular weight of approximately 288.34 g/mol. The compound features a benzodioxin moiety linked to a morpholine group, which is significant for its biological activity.

Structural Representation

Chemical Structure 1(2,3Dihydro1,4benzodioxin6yl)3(morpholin4yl)propan1amine\text{Chemical Structure }1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-amine

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with morpholine derivatives in an appropriate solvent under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Pharmacological Properties

Research indicates that compounds containing the benzodioxin structure exhibit a range of pharmacological activities:

  • Antidiabetic Activity : A study evaluated various derivatives of benzodioxin for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results showed that some derivatives exhibited moderate inhibitory activity with IC50 values ranging from 81.12 µM to 86.31 µM compared to acarbose (IC50 = 37.38 µM) .
  • Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that benzodioxin derivatives can reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antidiabetic Potential

A synthesized series of compounds based on the benzodioxin structure was tested for their α-glucosidase inhibitory activity. The study concluded that while most compounds showed weak to moderate activity, they still hold potential as therapeutic agents for managing type 2 diabetes .

Compound IDIC50 (µM)Activity Level
Compound 7i86.31Moderate
Compound 7k81.12Moderate
Acarbose37.38Strong

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanisms identified include apoptosis induction and cell cycle arrest at the G1 phase.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-amine exhibit significant antimicrobial properties. For instance, compounds containing the benzodioxin structure have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research highlights that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can significantly reduce the viability of cancer cells .

Neuropharmacological Effects

The morpholine component suggests potential neuropharmacological applications. Compounds with this structure have been studied for their effects on neurotransmitter systems, indicating possible uses as anxiolytics or antidepressants .

Synthetic Routes

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-amine typically involves multi-step organic reactions. Key methods include:

  • Formation of Benzodioxin Core : This involves cyclization reactions starting from phenolic precursors.
  • Morpholine Attachment : The morpholine ring is introduced via nucleophilic substitution reactions.
  • Final Amine Formation : The final amine is synthesized through reductive amination techniques.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Study on Antimicrobial Activity : A study published in Molecules demonstrated that derivatives with the benzodioxin structure exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Research highlighted in Journal of Chemical Reviews discusses various derivatives' anticancer properties, suggesting that modifications to the morpholine ring could enhance efficacy against specific cancer types .
  • Neuropharmacological Assessment : Investigations into the neuropharmacological effects revealed promising results in animal models for anxiety and depression, indicating potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituents Key Features References
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-yl)propan-1-amine; oxalic acid 1,4-Benzodioxin Morpholin-4-yl propan-1-amine + oxalic acid Enhanced solubility via oxalate salt; potential immunomodulatory activity
Pyrroxane Hydrochloride 1,4-Benzodioxin 3-Phenylpyrrolidinyl propan-1-one hydrochloride Antiarrhythmic properties; improved solubility in acidic pH
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one 1,4-Benzodioxin Dimethylamino enaminone Antihepatotoxic activity; synthesized via solvent-free enaminone formation
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea 1,4-Benzodioxin Morpholine-linked urea Potential kinase inhibition; extended π-system for target binding

Key Observations :

  • Substituent Effects: Morpholine and pyrrolidine/pyrrolidinyl groups enhance solubility and target engagement compared to dimethylamino groups .
  • Functional Groups: Urea/thiourea derivatives (e.g., ) exhibit distinct binding modes due to hydrogen-bonding capacity, unlike amine or enaminone analogs.

Pharmacological Activity Comparison

Key Insights :

  • The morpholine-containing compound shows promise in immunomodulation, aligning with scaffold-hopping strategies for PD-1/PD-L1 inhibitors .
  • Antihepatotoxic analogs highlight the benzodioxin scaffold’s versatility in targeting oxidative stress pathways .

Physicochemical Properties

Table 3: Solubility and Stability Data
Compound Solubility (mg/mL) Stability (pH range) LogP Molecular Weight
Oxalic acid salt >10 (aqueous, pH 7) Stable at 2–8°C 1.2 313.78 (base) + oxalic acid
Pyrroxane Hydrochloride 15.6 (pH 1.2) Stable at pH 1–3 2.8 373.88
Dimethylamino enaminone 2.5 (DMSO) Degrades above 40°C 3.1 261.3

Notes:

  • The oxalic acid salt improves aqueous solubility compared to hydrophobic analogs like the dimethylamino enaminone .
  • Hydrochloride salts (e.g., Pyrroxane) exhibit pH-dependent stability, favoring acidic environments .

Q & A

Q. How can mechanistic studies elucidate the compound’s dual role in modulating oxidative stress and inflammation?

  • Methodological Answer : Combine transcriptomics (RNA-seq of treated macrophages) with pathway analysis (Ingenuity) to identify overlapping targets (e.g., NF-κB, HO-1). Validate via siRNA knockdown and cytokine profiling (ELISA) .

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